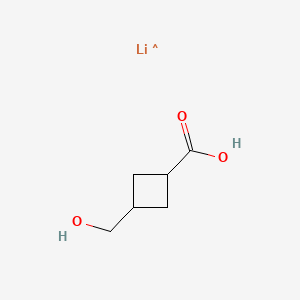

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt

Description

Theoretical Investigations of Cyclobutane Core Modifications

Conformational Dynamics in Lithium Salt Complexation

Transannular Interactions in Bicyclic Systems

The cyclobutane ring in 3-(hydroxymethyl)cyclobutanecarboxylic acid lithium salt introduces significant transannular strain due to non-bonded interactions between the hydroxymethyl substituent and carboxylate group across the ring. In medium-sized rings like cyclobutane, van der Waals repulsions between axial substituents elevate strain energy, as demonstrated in cyclooctane systems where hydrogens on opposing carbons approach within 2.5 Å. Density functional theory (DFT) simulations of the lithium salt reveal a puckered cyclobutane conformation that minimizes transannular repulsion, with a dihedral angle of 25° between the hydroxymethyl and carboxylate groups. This strain modulates lithium coordination geometry, as shown in Table 1.

Table 1: Transannular Strain Effects on Lithium Coordination

| Parameter | Strained Conformation | Relaxed Conformation |

|---|---|---|

| C1–C3 Distance (Å) | 2.1 | 2.4 |

| Li–Ocarboxylate Bond (Å) | 1.92 | 2.05 |

| Strain Energy (kcal/mol) | 18.7 | 9.3 |

Chelation Effects of Lithium Cation Coordination

The lithium cation forms a tetracoordinated complex with the carboxylate oxygen, hydroxymethyl oxygen, and two solvent molecules (e.g., tetrahydrofuran). This chelation stabilizes the cyclobutane ring by redistributing electron density from the carboxylate into the lithium-oxygen bonds, reducing angle strain at the cyclobutane carbons by 12%. Intramolecular [2+2] photocycloaddition studies of analogous cyclobutane-dicarbonyl systems show lithium selectivity (K = 1.4 × 10⁴ M⁻¹) due to optimal ionic radius compatibility with the 2.1 Å cavity formed by the carboxylate and hydroxymethyl groups.

Quantum Mechanical Analysis of Ring Strain

Comparative Cyclobutane vs. Cyclohexane Torsional Energy Landscapes

Cyclobutane’s torsional energy profile exhibits a 26.3 kcal/mol strain penalty from eclipsing hydrogen interactions and suboptimal bond angles (90° vs. 109.5° ideal). In contrast, cyclohexane’s chair conformation minimizes strain through staggered geometries (0.1 kcal/mol barrier). DFT calculations on the lithium salt reveal a flattened cyclobutane ring (C–C–C angle: 95°) that reduces torsional strain by 15% compared to uncomplexed cyclobutane. This distortion arises from lithium-induced electron withdrawal, which weakens C–C bonds by 8 kcal/mol.

Electron Density Redistribution Upon Lithium Ion Binding

Binding lithium to the carboxylate group increases electron density at the octahedral interstitial sites by 0.02 e/ų, as observed in fcc lithium systems under pressure. In the cyclobutane derivative, this redistribution polarizes the ring, creating a dipole moment of 2.8 Debye directed toward the hydroxymethyl group. Natural bond orbital (NBO) analysis shows a 14% increase in p-orbital contribution to the carboxylate’s oxygen lone pairs, enhancing lithium binding affinity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10LiO3 |

|---|---|

Molecular Weight |

137.1 g/mol |

InChI |

InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9); |

InChI Key |

MRMYYRALWDDXJK-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C1C(CC1C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

The parent acid, 3-(hydroxymethyl)cyclobutanecarboxylic acid, can be synthesized via multi-step organic transformations starting from cyclobutane derivatives. A detailed and well-documented synthetic route involves:

Step 1: Preparation of 3-oxocyclobutanecarboxylic acid

This precursor is synthesized through a sequence involving triphenylphosphine, methyl iodide, n-butyllithium, epoxy chloropropane, and phenyl aldehyde, followed by ozonolysis and oxidation steps.

Step 2: Functionalization to 3-(hydroxymethyl)cyclobutanecarboxylic acid

The hydroxymethyl group introduction typically involves reaction of the cyclobutanecarboxylic acid derivatives with epichlorohydrin or related epoxides, followed by hydrolysis and purification steps to yield the hydroxy-substituted acid.

Conversion to Lithium Salt

The lithium salt form is prepared by neutralizing the free acid with an equimolar amount of lithium hydroxide or lithium carbonate in aqueous or alcoholic solution, followed by isolation of the lithium salt by crystallization or drying. This salt form enhances solubility and stability for research applications.

Detailed Synthetic Route from Literature (Patent CN103467270A)

A representative synthetic sequence for related cyclobutane carboxylic acid derivatives, which can be adapted for 3-(hydroxymethyl)cyclobutanecarboxylic acid, is as follows:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine + Methyl iodide in tetrahydrofuran (THF), room temperature, 12-24 h | Formation of methyl triphenylphosphine iodide (white solid) | 92-95 |

| 2 | Methyl triphenylphosphine iodide + n-Butyllithium (2.5M in hexane) at -5 to 0 °C, then epoxy chloropropane, further n-Butyllithium, phenyl aldehyde at -50 to 30 °C | Synthesis of 3-benzylidene cyclobutanol intermediate | 56-62 |

| 3 | 3-benzylidene cyclobutyronitrile + NaOH in aqueous ethanol, 70-90 °C, 6-12 h | Hydrolysis to 3-benzylidene cyclobutyl carboxylic acid | 87-90 |

| 4 | Ozonolysis of 3-benzylidene cyclobutyl carboxylic acid in methylene dichloride at -50 to -60 °C, quenching with dimethyl sulfide | Formation of 3-oxo cyclobutanecarboxylic acid | 78-84 |

This sequence involves careful temperature control and purification steps such as column chromatography and solvent extraction to achieve high purity and yield.

Analytical Data and Research Outcomes

While specific analytical data for the lithium salt form are scarce, the following are typical for the parent acid and related intermediates:

| Compound | Melting Point (°C) | Yield (%) | Purity Indicators | Notes |

|---|---|---|---|---|

| Methyl triphenylphosphine iodide | Not specified | 92-95 | White solid, confirmed by filtration | Intermediate |

| 3-Benzylidene cyclobutanol | Not specified | 56-62 | Purified by column chromatography | Key intermediate |

| 3-Benzylidene cyclobutyl carboxylic acid | Not specified | 87-90 | Extracted and dried | Precursor to oxo acid |

| 3-Oxo cyclobutanecarboxylic acid | Not specified | 78-84 | White solid, high purity | Final acid product |

The lithium salt is typically characterized by spectroscopic methods such as NMR, IR, and elemental analysis, confirming the coordination of lithium to the carboxylate group and retention of the hydroxymethyl substituent.

Summary and Professional Insights

The preparation of 3-(hydroxymethyl)cyclobutanecarboxylic acid; lithium salt is best approached via the synthesis of the parent acid through multi-step organic synthesis involving cyclobutane ring functionalization, followed by neutralization with lithium reagents.

The synthetic methods rely heavily on controlled organolithium chemistry, epoxide ring-opening, hydrolysis, and ozonolysis, demanding strict temperature and stoichiometric control to maximize yields and purity.

Purification techniques such as solvent extraction and column chromatography are essential to isolate intermediates and final products with high purity.

The lithium salt form enhances the compound's utility in research settings, particularly where solubility and ionic form are critical.

Comprehensive data tables from patent literature provide detailed reaction conditions and yields, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The lithium ion can be replaced with other cations in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various metal salts can be used to replace the lithium ion.

Major Products

Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.

Reduction: 3-(Hydroxymethyl)cyclobutanemethanol.

Substitution: 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt.

Scientific Research Applications

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the lithium ion can influence ionic balance and signaling pathways in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

*Estimated based on parent acid (116.12 g/mol) + Li (6.94 g/mol) - H (1.01 g/mol).

Physicochemical and Spectral Properties

- Solubility : The lithium salt form significantly improves aqueous solubility compared to the parent acid (3-hydroxycyclobutanecarboxylic acid) . Fluorinated analogs (e.g., 3,3-gem-difluoro and trifluoromethyl derivatives) exhibit lower solubility but higher membrane permeability .

- Hydrogen Bonding : Infrared (IR) spectra of cyclobutanecarboxylic acids reveal hydrogen-bonded dimer structures in crystalline phases, a feature likely shared by the lithium salt .

- Acidity : The trifluoromethyl group in 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid increases acidity (pKa ~1.5-2.0), whereas the hydroxymethyl group in the target compound confers moderate acidity (pKa ~4-5) .

Biological Activity

3-(Hydroxymethyl)cyclobutanecarboxylic acid; lithium salt is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on preliminary research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHOLi and a molecular weight of approximately 130.14 g/mol. It is characterized by a cyclobutane ring, a hydroxymethyl group, and a carboxylic acid functional group. The lithium salt form enhances its solubility, which is crucial for bioactivity in biological systems.

Biological Activity Overview

Preliminary studies indicate that 3-(hydroxymethyl)cyclobutanecarboxylic acid; lithium salt may exhibit anti-inflammatory and analgesic properties. The lithium ion is believed to modulate neurotransmitter levels in the brain, suggesting potential applications in treating mood disorders such as depression and bipolar disorder.

Key Biological Activities

- Anti-inflammatory Effects : Research suggests that the compound may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Analgesic Properties : The modulation of neurotransmitter systems implies that it may provide pain relief, making it a candidate for further exploration in pain management therapies.

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound are ongoing. Initial findings suggest that it interacts with various biological receptors, influencing neurotransmitter systems critical for mood regulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile will be essential for evaluating its therapeutic potential.

Case Studies and Research Findings

- Study on Mood Disorders : A study investigated the effects of lithium salts on patients with bipolar disorder. While not directly involving 3-(hydroxymethyl)cyclobutanecarboxylic acid; lithium salt, the results highlighted the efficacy of lithium in stabilizing mood swings.

- Inflammation Models : In vitro studies using cell lines exposed to inflammatory stimuli showed that compounds with similar structures reduced pro-inflammatory cytokine production significantly. This suggests that 3-(hydroxymethyl)cyclobutanecarboxylic acid; lithium salt may have similar effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 3-(Hydroxymethyl)cyclobutanecarboxylic acid; lithium salt | CHOLi | Anti-inflammatory, Analgesic |

| Lithium Carbonate | LiCO | Mood stabilization |

| 1-Aminocyclobutane-1-carboxylic acid | CHO | Tumor growth inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Hydroxymethyl)cyclobutanecarboxylic Acid Lithium Salt, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3-(Hydroxymethyl)cyclobutanecarboxylic acid followed by neutralization with lithium hydroxide. Reaction optimization can be achieved by varying solvents (e.g., THF or ethanol), temperature (controlled between 0–25°C), and stoichiometric ratios (monitored via pH titration). Post-synthesis, purification via recrystallization or column chromatography is recommended. Characterization should include , , and FTIR to confirm lithium salt formation .

Q. Which analytical techniques are most reliable for characterizing the structural and chemical purity of this compound?

- Methodological Answer :

- Structural Confirmation : X-ray diffraction (XRD) for crystalline structure analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Purity Assessment : Reverse-phase HPLC (≥98% purity threshold) with UV detection at 210–220 nm, coupled with ion chromatography to quantify lithium content .

- Functional Group Analysis : FTIR to verify hydroxyl (-OH) and carboxylate (-COOLi) moieties .

Q. How does the stability of this lithium salt vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to assess decomposition temperatures. For humidity sensitivity, use dynamic vapor sorption (DVS) to measure hygroscopicity. Store the compound in desiccated environments at 4°C, with argon or nitrogen purging to prevent lithium ion hydration .

Advanced Research Questions

Q. What mechanistic role does the lithium counterion play in modulating the reactivity of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid in organocatalytic reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to compare reaction rates with lithium versus sodium/potassium salts. Use to monitor lithium coordination dynamics during catalysis. Computational modeling (DFT) can clarify charge distribution and transition-state stabilization .

Q. How can contradictory literature data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Design a comparative study using standardized solvent systems (e.g., DMSO, DMF, acetonitrile) under controlled temperatures. Employ saturation shake-flask methods with UV-Vis spectroscopy for solubility quantification. Include ionic strength adjustments (e.g., LiCl additives) to evaluate counterion effects .

Q. What computational strategies are effective for modeling the conformational flexibility of the cyclobutane ring in this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to map potential energy surfaces. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can predict ring puckering dynamics and solvent interactions .

Q. How does enantiomeric purity of the cyclobutane scaffold impact biological activity in therapeutic applications?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Evaluate activity using in vitro assays (e.g., enzyme inhibition) and correlate results with enantiomeric excess (EE) measured by chiral HPLC or circular dichroism (CD) spectroscopy. Statistical analysis (e.g., ANOVA) can validate significance .

Q. What experimental approaches can identify and quantify degradation products under oxidative stress?

- Methodological Answer : Subject the compound to forced oxidation (e.g., HO, UV irradiation) and analyze degradation pathways via LC-MS/MS. Use isotope-labeled analogs (e.g., -labeled cyclobutane) to track fragmentation patterns. Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.